2-Amino-pyridine-3-carbaldehyde Hydrochloride (CAS 1187932-54-2): A Technical Guide for Advanced Drug Discovery
2-Amino-pyridine-3-carbaldehyde Hydrochloride (CAS 1187932-54-2): A Technical Guide for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for successful hit-to-lead optimization. 2-Amino-pyridine-3-carbaldehyde hydrochloride (CAS 1187932-54-2) serves as a highly versatile, bifunctional building block. Featuring both an ortho-amino group and a reactive formyl moiety on a pyridine ring, this compound is the premier synthon for the construction of 1,8-naphthyridines, pyrido[2,3-d]pyrimidines, and complex indenoquinolinones. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural insights for researchers utilizing this compound in the development of kinase inhibitors, antibacterial agents, and integrin antagonists.
Physicochemical Profiling & Structural Dynamics
The hydrochloride salt form of 2-amino-3-pyridinecarboxaldehyde is specifically engineered to enhance solubility in polar protic solvents while stabilizing the highly reactive aldehyde group against premature atmospheric oxidation.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Amino-pyridine-3-carbaldehyde hydrochloride |
| CAS Number | 1187932-54-2 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Exact Mass | 1[1] |
| Topological Polar Surface Area (TPSA) | 56 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Complexity Score | 105 |
Data summarized from computational and empirical material attributes[1].
Mechanistic Utility in Heterocyclic Synthesis
The defining characteristic of 2-amino-pyridine-3-carbaldehyde is its ability to undergo rapid Friedländer annulation . The spatial proximity of the nucleophilic amine and the electrophilic aldehyde allows it to condense seamlessly with α-methylene ketones. This reaction is thermodynamically driven by the formation of a stable, fully conjugated bicyclic system.
Fig 1: Mechanism of Friedländer annulation forming 1,8-naphthyridine scaffolds.
Applications in Advanced Drug Development
The scaffolds derived from CAS 1187932-54-2 are deeply embedded in several therapeutic pipelines:
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Kinase Inhibitors: Through [4 + 2] cycloaddition reactions, this building block generates indenoquinolinones and substituted quinolines that act as potent 2[2]. These pathways are critical in oncology for disrupting cancer cell proliferation.
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Antibacterial Agents: 1,8-naphthyridine derivatives synthesized from this precursor are utilized as 3[3]. By targeting the enoyl-ACP reductase enzyme, these compounds effectively shut down bacterial fatty acid biosynthesis. Furthermore, pyrazole derivatives of these naphthyridines show broad-spectrum 4[4].
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Osteoporosis Therapeutics: The compound is a critical starting material in the regioselective synthesis of5[5], which prevent bone resorption.
Fig 2: Integration of 2-amino-pyridine-3-carbaldehyde into the drug discovery pipeline.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind each experimental choice.
Protocol A: Organocatalytic Friedländer Condensation (Synthesis of 1,8-Naphthyridines)
Adapted from established αvβ3 antagonist synthesis methodologies[5].
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Reagent Mixing: In a round-bottom flask, combine 2-amino-pyridine-3-carbaldehyde hydrochloride (1.0 eq), a selected methyl ketone (1.0 eq), and L-proline (0.5 eq) in anhydrous ethanol (0.5 M).
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Causality: L-proline acts as a bifunctional organocatalyst. Its secondary amine forms a highly nucleophilic enamine with the ketone, while its carboxylic acid moiety activates the formyl group via hydrogen bonding. This dual activation drives regioselective imine formation.
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Thermal Activation: Heat the reaction mixture to reflux for 12 hours under an inert atmosphere.
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Causality: Elevated temperatures provide the activation energy required to push the intermediate Schiff base through the intramolecular aldol condensation and subsequent dehydration, locking the molecule into the thermodynamically stable 1,8-naphthyridine core.
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Biphasic Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and distilled water.
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Causality: Water efficiently extracts the highly polar L-proline catalyst and the hydrochloride salts, while the hydrophobic 1,8-naphthyridine product partitions selectively into the organic ethyl acetate layer.
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Purification & Self-Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Validation Checkpoint: Perform ¹H NMR on the crude solid. The complete disappearance of the highly deshielded aldehyde proton singlet (δ 9.8–10.0 ppm) and the emergence of new aromatic protons confirm successful annulation.
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Protocol B: Modified Strecker Synthesis of α-Aminonitriles
Adapted from standard α-aminonitrile synthesis guidelines[6].
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Imine Formation: Dissolve 2-amino-pyridine-3-carbaldehyde hydrochloride in methanol (0.5 M). Add ammonium chloride (1.5 eq) and stir at room temperature for 1-2 hours.
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Causality: Ammonium chloride provides the necessary ammonia source to form the imine. Methanol is utilized as a polar protic solvent to stabilize the charged transition states. Room temperature is maintained to prevent thermal degradation of the sensitive aldehyde prior to conversion.
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Nucleophilic Cyanation: Slowly add potassium cyanide (1.2 eq) portion-wise to the stirring mixture.
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Causality: The cyanide ion acts as a potent nucleophile, attacking the electrophilic imine carbon. Portion-wise addition is critical to control the reaction's exothermicity and to drastically minimize the localized generation of hazardous hydrogen cyanide (HCN) gas.
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Workup & Self-Validation: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, and dry over Na₂SO₄.
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Validation Checkpoint: Analyze the product via IR spectroscopy. The appearance of a sharp nitrile (C≡N) stretching band near 2200-2250 cm⁻¹ validates the successful incorporation of the cyanide group.
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References
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ECHEMI. "1187932-54-2, 2-AMINO-3-PYRIDINECARBOXALDEHYDE HCL Formula". Available at: 1
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Benchchem. "Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile". Available at: 6
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Journal of Medicinal Chemistry - ACS Publications. "Discovery and Preclinical Evaluation of Potent αvβ3 Antagonists for the Prevention and Treatment of Osteoporosis". Available at: 5
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Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines". Available at: 4
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The Journal of Organic Chemistry - ACS Publications. "Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction". Available at: 2
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Google Patents. "WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy". Available at: 3
